Deuterium-Induced Mass Spectrometric Shift
Nicergoline-d3 provides a definitive mass spectrometric separation from the non-deuterated analyte, nicergoline. The replacement of three hydrogen atoms with deuterium atoms results in a molecular weight increase from 484.4 g/mol (unlabeled) to 487.4 g/mol (+3 Da) . This isotopic mass shift is critical for multiple reaction monitoring (MRM) in LC-MS/MS, as it allows the mass spectrometer to unambiguously distinguish the internal standard's signal from that of the target analyte in complex biological matrices . In contrast, a non-deuterated analog would produce an identical m/z signal, making co-quantification impossible.
| Evidence Dimension | Molecular weight and MS precursor ion (m/z) |
|---|---|
| Target Compound Data | 487.4 g/mol (C24H23D3BrN3O3) |
| Comparator Or Baseline | Nicergoline (unlabeled): 484.4 g/mol (C24H26BrN3O3) |
| Quantified Difference | +3.0 Da (mass shift) |
| Conditions | Calculated from molecular formula; observed in ESI+/APCI+ LC-MS analysis. |
Why This Matters
This quantifiable mass difference is the foundational requirement for accurate isotope dilution mass spectrometry, enabling precise and interference-free quantification.
